2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride
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Overview
Description
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride typically involves a multi-step process. One common method involves the three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxymethane at room temperature . This reaction yields functionalized spirocyclic compounds in high yields (75-92%) and with high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted spirocyclic compounds.
Scientific Research Applications
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride has diverse applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: The compound’s potential medicinal properties are being explored, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride can be compared with other spirocyclic compounds, such as:
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine hydrochloride: This compound has a similar spirocyclic structure but differs in the size of the spiro ring.
N-(2-oxo-2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-2’-yl)benzene-sulfonamides: These compounds have additional functional groups that impart different chemical and biological properties.
Properties
Molecular Formula |
C13H18ClN |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
spiro[1,2-dihydroindene-3,1'-cyclopentane]-1-amine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c14-12-9-13(7-3-4-8-13)11-6-2-1-5-10(11)12;/h1-2,5-6,12H,3-4,7-9,14H2;1H |
InChI Key |
ISENNQFHSIJDPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(C3=CC=CC=C23)N.Cl |
Origin of Product |
United States |
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